8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-Methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-dione derivative characterized by:
- A 3-methoxyphenyl substituent at the 8-position of the imidazo[2,1-f]purine core.
- Trimethyl groups at positions 1, 6, and 5.
- A 2-(piperidin-1-yl)ethyl chain at position 2.
This structural framework is associated with modulation of serotonin (5-HT) receptors and phosphodiesterases (PDEs), making it a candidate for neurological and psychiatric therapeutics . The compound’s methoxy group and piperidine side chain likely influence its pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability .
Propriétés
IUPAC Name |
6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18-9-8-10-19(15-18)33-4)26(3)24(32)28(22(20)31)14-13-27-11-6-5-7-12-27/h8-10,15H,5-7,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMYDSCBBXPYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, typically starting with the preparation of the imidazopurine core This can be achieved through a series of condensation reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of certain bonds within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Comparison with Structural and Functional Analogues
Structural Modifications and Receptor Affinity
Functional Insights and Structure-Activity Relationships (SAR)
Substituent Position on Phenyl Ring :
- The meta -methoxy group (3-position) in the target compound likely enhances 5-HT1A binding compared to ortho -methoxy analogues () due to reduced steric hindrance .
- Trifluoromethyl (AZ-861) and chloro () substituents increase lipophilicity, improving CNS penetration but may reduce metabolic stability .
Alkyl Chain and Heterocyclic Moieties: Piperidine vs. Piperazine: Piperidine (target compound) confers greater selectivity for 5-HT1A over D2 receptors compared to piperazinyl derivatives (e.g., AZ-853) .
Enzymatic Inhibition :
- PDE4/10 Inhibition : Pyrimidinyl-piperazinyl derivatives (Compound 4b) show dual PDE4/10 inhibition, while the target compound’s activity remains unexplored .
Table 2: Comparative Pharmacokinetic Data
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step protocols with careful optimization. Key steps include:
- Core structure assembly : Condensation of purine precursors with substituted imidazole intermediates under reflux in dichloromethane or ethanol .
- Functionalization : Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in DMSO/acetonitrile mixtures at 80–100°C .
- Piperidine-ethyl sidechain incorporation : Alkylation or nucleophilic substitution under inert atmospheres (N₂/Ar) with triethylamine as a base . Critical parameters : Temperature control (±2°C), solvent purity (HPLC-grade), and catalyst-to-substrate ratios (1:10–1:20).
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve methyl, methoxy, and piperidine proton shifts (e.g., δ 3.2–3.8 ppm for piperidine N-CH₂) .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~509.26 g/mol) with isotopic pattern validation .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .
Q. How does the compound’s solubility and stability vary under experimental conditions?
- Solubility : Enhanced in polar aprotic solvents (DMSO, DMF) due to methoxy and piperidine groups; limited in water (<0.1 mg/mL) .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH <4). Store at -20°C in amber vials with desiccants .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Assay validation : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., theophylline for adenosine receptor antagonism) .
- Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl variants) to isolate substituent effects .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., adenosine A₂A receptor; PDB ID: 3REY) and correlate binding scores (ΔG) with IC₅₀ values .
Q. What strategies improve metabolic stability and bioavailability in preclinical models?
- Prodrug modification : Introduce acetyl or phosphate groups at the 3-hydroxy position to enhance membrane permeability .
- CYP450 inhibition assays : Screen against human liver microsomes (HLMs) to identify metabolic hotspots (e.g., piperidine N-dealkylation) .
- Nanoparticle encapsulation : Use PLGA-based carriers (75–150 nm) to prolong half-life in rodent plasma .
Q. How to design structure-activity relationship (SAR) studies to optimize target selectivity?
- Key modifications :
| Position | Modification | Impact on Activity |
|---|---|---|
| 3-Methoxyphenyl | Replace with 3-fluorophenyl | Increases lipophilicity (logP +0.5) and A₂A receptor affinity |
| Piperidine-ethyl | Substitute with morpholine | Reduces hERG channel binding (IC₅₀ from 1.2→5.6 μM) |
- High-throughput screening : Use 384-well plates with fluorescence polarization (FP) assays to screen 500+ analogs .
Q. What experimental approaches validate the compound’s mechanism of action in signaling pathways?
- Western blotting : Measure cAMP levels (via anti-cAMP antibodies) in cells treated with PDE4 inhibitors to confirm adenosine receptor antagonism .
- CRISPR/Cas9 knockouts : Delete A₂A receptors in HEK293 cells to isolate off-target effects .
- Kinase profiling : Use PamStation®12 to test inhibition of 140+ kinases (e.g., CDK2, EGFR) at 10 μM .
Data Contradiction Analysis
Q. Why do solubility predictions (LogS) conflict with experimental data?
- Computational limits : QSPR models (e.g., ALOGPS) underestimate the solubilizing effect of the piperidine-ethyl group. Validate with shake-flask assays at pH 7.4 .
- Polymorphism : Recrystallize the compound from ethanol/water (70:30) to isolate the most stable polymorph (melting point: 218–220°C) .
Q. How to reconcile discrepancies in IC₅₀ values across enzymatic vs. cell-based assays?
- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to adjust IC₅₀ for intracellular uptake efficiency (e.g., Pe ~2.1×10⁻⁶ cm/s) .
- Protein binding : Measure free fraction in serum (e.g., 85% bound to albumin) via equilibrium dialysis .
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